molecular formula C21H17N3O5S B11538970 Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B11538970
M. Wt: 423.4 g/mol
InChI Key: HOQOUTFOMMSUJH-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound with a molecular formula of C21H20N2O5S. This compound is known for its unique structural features, which include a benzothiazole ring and a pyrrolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ETHYL 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring and a pyrrolidinone moiety makes it particularly versatile for various applications in scientific research .

Properties

Molecular Formula

C21H17N3O5S

Molecular Weight

423.4 g/mol

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C21H17N3O5S/c1-2-29-20(28)13-5-8-15-16(11-13)30-21(22-15)23-19(27)12-3-6-14(7-4-12)24-17(25)9-10-18(24)26/h3-8,11H,2,9-10H2,1H3,(H,22,23,27)

InChI Key

HOQOUTFOMMSUJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O

Origin of Product

United States

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